molecular formula C17H16N4 B6442561 N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine CAS No. 2549051-55-8

N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine

Cat. No.: B6442561
CAS No.: 2549051-55-8
M. Wt: 276.34 g/mol
InChI Key: YAHSNFUVSQKOQW-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a quinoline moiety and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Quinoline Substitution: The quinoline moiety can be introduced via a nucleophilic aromatic substitution reaction, where a suitable quinoline derivative reacts with the pyrimidine core.

    Cyclopropylmethyl Group Addition: The cyclopropylmethyl group can be added through an alkylation reaction using cyclopropylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, while the pyrimidine ring can inhibit enzyme activity by binding to the active site. The cyclopropylmethyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-5-(quinolin-2-yl)pyrimidin-2-amine
  • N-(cyclopropylmethyl)-5-(quinolin-4-yl)pyrimidin-2-amine
  • N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-4-amine

Uniqueness

N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is unique due to the specific positioning of the quinoline moiety at the 3-position of the pyrimidine ring. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-quinolin-3-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-2-4-16-13(3-1)7-14(9-18-16)15-10-20-17(21-11-15)19-8-12-5-6-12/h1-4,7,9-12H,5-6,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHSNFUVSQKOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=N2)C3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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